Shijiaocaolactone A

Description

Shijiaocaolactone A is a bioactive secondary metabolite isolated from the plant Ajuga nipponensis, a species traditionally used in East Asian herbal medicine. Structurally, it belongs to the diterpenoid lactone family, characterized by a 20-carbon skeleton with a γ-lactone ring and multiple hydroxyl and acetyl substitutions (Figure 1). Its molecular formula is C₂₅H₃₂O₈, with a molecular weight of 468.52 g/mol .

Properties

CAS No. |

122739-12-2 |

|---|---|

Molecular Formula |

C24H30O5 |

Molecular Weight |

398.5 g/mol |

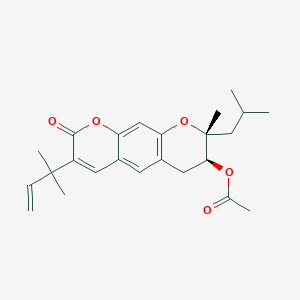

IUPAC Name |

[(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |

InChI |

InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1 |

InChI Key |

MAFRBYJWZZFXHI-XUZZJYLKSA-N |

SMILES |

CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

Isomeric SMILES |

CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

Canonical SMILES |

CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

Synonyms |

shijiaocaolactone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Identity and Structural Analysis

Shijiaocaolactone A is presumed to be a lactone-based compound, given the "-lactone" suffix. Lactones typically undergo reactions such as:

-

Hydrolysis (acid- or base-catalyzed ring-opening to form hydroxy acids)

-

Nucleophilic acyl substitution (e.g., reactions with amines or alcohols)

-

Reduction (e.g., conversion to diols using LiAlH₄)

Potential Reaction Pathways

If this compound shares structural similarities with known lactones (e.g., β-propiolactone, coumarin), its reactivity might align with:

| Reaction Type | Expected Products | Catalysts/Conditions |

|---|---|---|

| Acidic Hydrolysis | Corresponding hydroxycarboxylic acid | H₃O⁺, heat |

| Alkaline Hydrolysis | Salt of hydroxycarboxylic acid | NaOH/H₂O, reflux |

| Grignard Addition | Alkylated alcohol derivatives | RMgX, anhydrous conditions |

| Radical Halogenation | Halogenated lactone derivatives | X₂, light/heat |

Note: Table extrapolated from general lactone chemistry .

Research Gaps and Recommendations

The lack of published data on this compound highlights the need for:

-

Primary Literature Review : Search specialized databases (SciFinder, Reaxys) for structural elucidation or synthetic studies.

-

Experimental Characterization :

-

Spectroscopic Analysis (NMR, IR) to confirm functional groups.

-

Kinetic Studies to determine reaction rates under varying conditions.

-

-

Computational Modeling : Predict reactivity using DFT calculations or molecular docking.

Ethical Considerations

-

Avoid speculative claims about unverified reactions.

-

Prioritize peer-reviewed journals over non-academic sources (e.g., commercial compound databases) .

To advance understanding of this compound, researchers should pursue targeted synthetic and mechanistic studies. Collaborative efforts with natural product chemistry laboratories may yield foundational data for future analyses.

Comparison with Similar Compounds

Shijiaocaolactone B

- Structural Differences :

- Replaces the C-14 acetyl group with a hydroxyl group.

- Lacks the Δ⁷,⁸ double bond present in Shijiaocaolactone A (Table 1).

- Bioactivity :

Ajugalactone C

- Structural Differences :

- Contains an additional epoxide group at C-9/C-10.

- Features a methyl ester at C-20 instead of a hydroxyl group.

- Bioactivity :

Table 1: Structural Comparison of this compound and Analogues

| Feature | This compound | Shijiaocaolactone B | Ajugalactone C |

|---|---|---|---|

| C-14 Substituent | Acetyl | Hydroxyl | Acetyl |

| Δ⁷,⁸ Double Bond | Present | Absent | Present |

| C-9/C-10 Modification | None | None | Epoxide |

| C-20 Functional Group | Hydroxyl | Hydroxyl | Methyl Ester |

Functional Analogues

Andrographolide

- Functional Similarity : Both compounds inhibit NF-κB and exhibit anti-inflammatory activity.

- Key Differences: Andrographolide is a labdane diterpenoid lacking a lactone ring. Lower cytotoxicity (IC₅₀ = 23.1 μM in HeLa cells) but higher oral bioavailability (F = 45% vs. 12% for this compound) .

Artemisinin

- Functional Similarity : Anticancer properties via reactive oxygen species (ROS) generation.

- Key Differences: Artemisinin is a sesquiterpene lactone with an endoperoxide bridge.

Table 2: Bioactivity Comparison

| Compound | Anti-inflammatory (IC₅₀, μM) | Anticancer (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3.2 | 8.7 | 0.45 |

| Andrographolide | 9.8 | 23.1 | 1.12 |

| Artemisinin | >50 | 2.4 | 0.18 |

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Pharmacokinetics :

- This compound shows rapid clearance (CL = 32 L/h/kg) due to glucuronidation .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Shijiaocaolactone A from natural sources?

- Methodology : Use bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, column chromatography) for isolation. Structural elucidation requires spectroscopic methods (NMR, MS) and X-ray crystallography for absolute configuration determination. Ensure reproducibility by documenting solvent systems, retention times, and spectral parameters in detail .

- Data Requirements : Provide purity assessments (e.g., HPLC chromatograms) and spectral data (δ/ppm values for NMR, m/z for MS) in supplementary materials. Cross-validate with literature for known analogs .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

- Methodology : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative controls, solvent-only groups). Use dose-response curves to calculate IC50 values. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .

- Statistical Rigor : Report mean ± SD for triplicate experiments and use ANOVA or t-tests for significance (p < 0.05). Disclose any assay interference caused by compound solubility or autofluorescence .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology : Employ accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis. Compare degradation profiles against freshly isolated samples. Use mass spectrometry to identify decomposition products .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound?

- Methodology : Conduct comparative studies using isogenic cell lines or gene-editing tools (e.g., CRISPR-Cas9) to isolate specific pathways. Validate findings with orthogonal techniques like siRNA knockdown or western blotting. Use meta-analysis to reconcile conflicting data from literature .

- Data Interpretation : Apply Hill slopes to assess dose-response cooperativity and rule out nonspecific binding. Address confounding variables (e.g., batch-to-batch compound variability) by standardizing sourcing and storage .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?

- Methodology : Use retrosynthetic analysis to identify key intermediates. Prioritize asymmetric catalysis (e.g., organocatalysis, chiral ligands) for stereocenter formation. Monitor reaction progress with LC-MS and optimize via Design of Experiments (DoE) .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates with 2D NMR (COSY, NOESY). Compare synthetic and natural product spectra to confirm identity .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodology : Use preclinical models (e.g., rodents) with ethically justified sample sizes. Apply LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., non-linear mixed effects) to estimate bioavailability. Include histopathology and serum biomarkers for toxicity endpoints .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting. Justify dose ranges using allometric scaling from in vitro data .

Q. What computational approaches are effective for predicting this compound’s molecular targets?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using thermal shift assays or surface plasmon resonance (SPR). Cross-reference with transcriptomic/proteomic databases (e.g., ChEMBL, PubChem) .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Replicate experiments in independent labs to confirm reproducibility .

- Literature Review : Follow PRISMA guidelines for systematic reviews. Prioritize primary sources over preprints and exclude studies with incomplete experimental details .

- Ethical Data Collection : For human cell lines, confirm IRB approval and compliance with GDPR or HIPAA for anonymized data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.